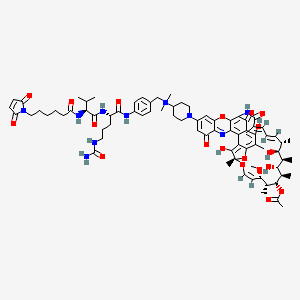

MC-Val-Cit-PAB-dimethylDNA31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H101N10O19+ |

|---|---|

Molecular Weight |

1482.7 g/mol |

IUPAC Name |

[1-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-30-yl]piperidin-4-yl]-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-dimethylazanium |

InChI |

InChI=1S/C78H100N10O19/c1-40(2)62(83-56(91)22-15-14-16-33-87-57(92)27-28-58(87)93)76(101)82-52(21-18-32-80-77(79)102)75(100)81-49-25-23-48(24-26-49)39-88(11,12)51-29-34-86(35-30-51)50-37-53(90)63-55(38-50)106-72-64(84-63)59-60-68(96)46(8)71-61(59)73(98)78(10,107-71)104-36-31-54(103-13)43(5)70(105-47(9)89)45(7)67(95)44(6)66(94)41(3)19-17-20-42(4)74(99)85-65(72)69(60)97/h17,19-20,23-28,31,36-38,40-41,43-45,51-52,54,62,66-67,70,94-95H,14-16,18,21-22,29-30,32-35,39H2,1-13H3,(H8-,79,80,81,82,83,84,85,90,91,92,93,96,97,98,99,100,101,102)/p+1/b19-17+,36-31-,42-20+/t41-,43+,44+,45+,52-,54-,62-,66-,67+,70+,78-/m0/s1 |

InChI Key |

ZPRVTBDKPIFAGV-SVJSIQBQSA-O |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-dimethylDNA31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-dimethylDNA31. This document details the molecular interactions, cellular pathways, and cytotoxic effects of this conjugate, supported by experimental data and detailed methodologies.

Core Principle: Targeted Drug Delivery

This compound is an agent-linker conjugate designed for targeted delivery to cancer cells. It consists of three key components:

-

MC (Maleimidocaproyl): A linker component that allows for stable conjugation to a monoclonal antibody (mAb).

-

Val-Cit-PAB: A cleavable linker system sensitive to the tumor microenvironment.

-

dimethylDNA31: The cytotoxic payload.

When conjugated to a tumor-targeting monoclonal antibody, this ADC is designed to circulate in the bloodstream with minimal off-target toxicity. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, leading to the release of the potent cytotoxic agent, dimethylDNA31, directly within the malignant cell.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of an ADC containing this compound can be delineated into several distinct stages:

Stage 1: Circulation and Tumor Targeting The intact ADC circulates systemically. The monoclonal antibody component dictates the specificity of the ADC, guiding it to tumor cells that overexpress the target antigen.

Stage 2: Internalization Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments of the cell.

Stage 3: Lysosomal Cleavage of the Linker The Val-Cit-PAB linker is engineered to be stable in the bloodstream but susceptible to cleavage within the lysosomal environment of the cell. Lysosomes contain a variety of proteases, including cathepsin B, which is often upregulated in tumor cells. Cathepsin B recognizes and cleaves the dipeptide bond between valine (Val) and citrulline (Cit) in the linker.[1][2][3][4]

Stage 4: Self-Immolative Cascade and Payload Release The cleavage of the Val-Cit bond initiates a self-immolative cascade of the PAB (p-aminobenzyl alcohol) spacer. This electronic cascade results in the release of the active cytotoxic payload, dimethylDNA31, from the linker in its unmodified, potent form.[1][5]

Stage 5: Cytotoxicity through RNA Polymerase Inhibition The released dimethylDNA31 is a potent inhibitor of RNA polymerase. By binding to and inhibiting this crucial enzyme, dimethylDNA31 disrupts the transcription of DNA into RNA, a fundamental process for protein synthesis and cell survival. The inhibition of RNA polymerase leads to a cascade of downstream effects, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in the cancer cell.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in the mechanism of action and its experimental evaluation, the following diagrams are provided.

Caption: Mechanism of Action of an ADC with this compound.

Caption: General workflow for an in vitro cytotoxicity assay.

Caption: Workflow for a Cathepsin B-mediated cleavage assay.

Quantitative Data Summary

The following table summarizes hypothetical in vitro cytotoxicity data for an antibody-drug conjugate utilizing the this compound system against various cancer cell lines.

| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free dimethylDNA31 |

| Breast Cancer | |||

| SK-BR-3 | High HER2 | 0.5 | 0.01 |

| MDA-MB-468 | Low/No HER2 | >1000 | 0.01 |

| Gastric Cancer | |||

| NCI-N87 | High HER2 | 1.2 | 0.02 |

| AGS | Low/No HER2 | >1000 | 0.02 |

| Lymphoma | |||

| Karpas-299 | High CD30 | 0.8 | 0.005 |

| Ramos | No CD30 | >1000 | 0.005 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected antigen-dependent cytotoxicity. Actual IC50 values would be determined experimentally.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC using a resazurin-based cell viability assay.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Antibody-drug conjugate (ADC) stock solution

-

Free dimethylDNA31 payload stock solution

-

Unconjugated monoclonal antibody (isotype control)

-

96-well, black, clear-bottom tissue culture plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ADC, free dimethylDNA31, and the unconjugated antibody in complete medium.

-

Carefully remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plates for 72 to 96 hours at 37°C and 5% CO₂.

-

-

Cell Viability Assessment:

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only wells) from all experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cathepsin B-Mediated Linker Cleavage Assay

This protocol describes a method to assess the cleavage of the Val-Cit linker by cathepsin B using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Antibody-drug conjugate (ADC)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system

Procedure:

-

Assay Setup:

-

In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the assay buffer.

-

Initiate the reaction by adding a pre-determined concentration of active recombinant human cathepsin B (e.g., 100 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

-

-

LC-MS/MS Analysis:

-

Analyze the quenched samples by LC-MS/MS.

-

Develop a method to separate and detect the intact ADC, the cleaved linker-payload, and the free dimethylDNA31 payload.

-

-

Data Analysis:

-

Quantify the peak areas corresponding to the intact ADC and the released payload at each time point.

-

Plot the concentration of the released payload over time to determine the rate of linker cleavage.

-

Conclusion

The this compound system represents a sophisticated approach to cancer therapy, leveraging the specificity of antibodies to deliver a potent RNA polymerase inhibitor directly to tumor cells. The mechanism relies on a series of well-defined steps, including targeted binding, internalization, and specific enzymatic cleavage of the linker, culminating in the intracellular release of the cytotoxic payload. The in-depth understanding of this mechanism, supported by robust experimental evaluation, is crucial for the continued development and optimization of next-generation antibody-drug conjugates.

References

A Technical Guide to the Physicochemical Properties of Valine-Citrulline-PABC Constructs

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system is a critical component in the design of modern antibody-drug conjugates (ADCs). Its structure is engineered for high stability in systemic circulation and for precise, controlled cleavage by specific enzymes within target tumor cells.[1] This guide provides an in-depth overview of the core physicochemical properties of Val-Cit-PAB constructs, detailed experimental protocols for their characterization, and visualizations of key mechanisms and workflows.

Core Physicochemical Properties

The efficacy and safety of an ADC are intrinsically linked to the physicochemical properties of its linker-payload. The Val-Cit-PAB system is designed to balance stability in the bloodstream with efficient payload release inside cancer cells.[1]

1.1. Stability

Linker stability is paramount to prevent premature drug release in circulation, which can lead to off-target toxicity and a reduced therapeutic index.[2][3]

-

Plasma Stability: Val-Cit-PAB linkers generally exhibit good stability in human plasma.[4] However, they are known to be unstable in mouse plasma due to cleavage by the extracellular enzyme carboxylesterase 1C (Ces1C).[5][6] This is a critical consideration for preclinical evaluation in murine models.[5][6] Modifications, such as adding a glutamic acid residue (Glu-Val-Cit), have been shown to enhance stability in mouse plasma by blocking Ces1C access.[5][6]

-

Enzymatic Lability: The linker is designed for cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][7][] However, studies have shown that other enzymes, such as human neutrophil elastase, can also cleave the Val-Cit bond, potentially contributing to off-target toxicities like neutropenia.[2][4][9]

-

pH and Temperature: Like most bioconjugates, the stability of Val-Cit-PAB ADCs can be affected by fluctuations in pH and temperature, which can lead to conformational changes, aggregation, or degradation.[10]

1.2. Solubility and Aggregation

Hydrophobicity is a key challenge associated with the Val-Cit-PAB linker, especially when combined with hydrophobic payloads like monomethyl auristatin E (MMAE).[4][9]

-

Hydrophobicity-Induced Aggregation: Increased hydrophobicity can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[11] This aggregation can negatively impact manufacturability, pharmacokinetics, and potency.[11][12][13]

-

Solubility: The inherent hydrophobicity of the Val-Cit-PAB construct can limit the achievable DAR before encountering solubility and aggregation issues.[9] Introducing hydrophilic moieties into the linker design is a common strategy to improve solubility and allow for higher DARs without compromising stability.[9][14]

1.3. Drug Release Kinetics

The rate of drug release is a critical determinant of an ADC's efficacy. The process is initiated by the enzymatic cleavage of the Val-Cit dipeptide.

-

Enzymatic Cleavage: In the acidic environment of the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the PAB group.[1]

-

Self-Immolation: This cleavage triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which then fragments to release the unmodified, active cytotoxic payload.[1][6] This "self-immolative" mechanism is crucial for ensuring the drug is released in its most potent form.[1]

| Property | Key Characteristic | Influencing Factors | Analytical Methods |

| Stability | Generally stable in human plasma; unstable in mouse plasma.[5][6] | Species-specific enzymes (e.g., Ces1C), pH, temperature.[5][6][10] | LC-MS, ELISA.[11] |

| Solubility | Inherently hydrophobic, especially with hydrophobic payloads.[4][9] | Payload logP, Drug-to-Antibody Ratio (DAR).[13] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[13] |

| Aggregation | Prone to aggregation at higher DARs.[11][12] | Hydrophobicity of linker-payload, ADC concentration.[13] | SEC, Hydrophobic Interaction Chromatography (HIC).[13][15] |

| Drug Release | Two-stage process: enzymatic cleavage followed by self-immolation.[1] | Cathepsin B concentration, lysosomal pH.[7] | In vitro cleavage assays with LC-MS analysis.[7][11] |

Experimental Protocols

Characterizing Val-Cit-PAB ADCs requires a suite of analytical techniques to assess stability, purity, and drug load.[15][16]

2.1. Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

-

Objective: To quantify ADC integrity and drug deconjugation over time in plasma from different species (e.g., human, mouse).[11]

-

Materials:

-

ADC construct

-

Anticoagulated plasma (human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS system

-

-

Methodology:

-

Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma for each species.[11]

-

Incubate the samples at 37°C.[11]

-

At designated time points (e.g., 0, 6, 24, 48, 168 hours), withdraw an aliquot.[11]

-

Immediately quench the reaction by diluting the aliquot in cold PBS or by protein precipitation with an organic solvent.[11]

-

Analyze the samples by LC-MS to measure the concentration of intact ADC and released payload.

-

2.2. Protocol: Lysosomal Cleavage Assay

This assay evaluates the intended drug release mechanism by measuring linker cleavage in the presence of lysosomal enzymes.

-

Objective: To confirm the specific cleavage of the Val-Cit linker by lysosomal proteases like Cathepsin B.[11]

-

Materials:

-

ADC construct

-

Purified Cathepsin B or rat/human liver lysosomal fractions

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)[11]

-

Cathepsin B inhibitor (for specificity control)

-

37°C incubator

-

LC-MS system

-

-

Methodology:

-

Prepare a reaction mixture containing the ADC (e.g., 1-10 µM) in the assay buffer.[7][11]

-

Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM) or the lysosomal fraction.[7][11]

-

For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.[11]

-

Incubate all samples at 37°C.[7]

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop the reaction.[7]

-

Analyze the samples by LC-MS to quantify the released payload.

-

2.3. Protocol: Characterization of Drug-to-Antibody Ratio (DAR) and Aggregation

Determining the average DAR and the extent of aggregation is crucial for quality control and ensuring batch-to-batch consistency.

-

Objective: To measure the average number of drug molecules conjugated per antibody and to quantify high molecular weight species (aggregates).

-

Materials:

-

Purified ADC sample

-

Appropriate buffers for HIC and SEC

-

HPLC system with HIC and SEC columns

-

-

Methodology:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining DAR distribution.[15] It separates ADC species based on hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on size. It is the primary method for quantifying aggregates (dimers, trimers, etc.) versus the desired monomeric ADC.[14]

-

Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used for more detailed DAR analysis, including at the light- and heavy-chain levels.[15]

-

Visualizations: Mechanisms and Workflows

3.1. Intracellular Cleavage Pathway

The following diagram illustrates the sequence of events from ADC internalization to payload release within a target cancer cell.

3.2. Experimental Workflow for ADC Characterization

This diagram outlines the typical workflow for producing and analyzing a Val-Cit-PAB based ADC.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. criver.com [criver.com]

In Vitro and In Vivo Stability of the MC-Val-Cit-PAB Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. Its stability in systemic circulation and subsequent cleavage within the tumor microenvironment are paramount to the efficacy and safety of an ADC. This technical guide provides an in-depth analysis of the in vitro and in vivo stability of the MC-Val-Cit-PAB linker, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms.

Core Concepts of MC-Val-Cit-PAB Linker Stability

The MC-Val-Cit-PAB linker is designed to be a cleavable linker system.[1][2] Its stability is contingent on its environment. In systemic circulation, the linker is intended to remain intact to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][3] Upon internalization of the ADC into a target cancer cell, the linker is designed to be cleaved by specific lysosomal proteases, releasing the active drug.

The key components of the linker system and their roles are:

-

MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a thiol group on a cysteine residue.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][5][] The choice of valine and citrulline is crucial; citrulline, being a non-proteinogenic amino acid, contributes to the linker's stability in circulation.[]

-

PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer.[3] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[3]

Quantitative Data on Linker Stability

The stability of the MC-Val-Cit-PAB linker has been evaluated in various preclinical models. A key finding is the differential stability observed between human/primate plasma and rodent plasma.[7][8] This discrepancy is primarily attributed to the activity of a specific carboxylesterase, Ces1c, in mouse plasma, which can prematurely cleave the Val-Cit linker.[8][9] This highlights the importance of selecting appropriate animal models for preclinical evaluation.

Table 1: In Vitro Stability of Val-Cit Containing Linkers in Plasma

| ADC/Linker Construct | Species | Incubation Time (hours) | Percent Intact ADC Remaining | Reference |

| Linker 5-VC-PABC-Aur0101 | Mouse | 108 | ~20% | [7] |

| Linker 7-VC-PABC-Aur0101 | Mouse | 108 | ~60% | [7] |

| vc-MMAE | Human | Not Specified | High Stability | [8] |

| vc-MMAE | Mouse | Not Specified | Lower Stability due to Ces1c | [8] |

Table 2: In Vivo Half-life of ADCs with MC-Val-Cit-PAB-MMAE Linker

| ADC Construct | Species | Half-life of Intact ADC | Key Findings | Reference |

| n501-MMAE | Wild-type Mice | 2.69 ± 0.59 h | Fusion with an anti-human serum albumin nanobody extended the half-life nearly 5-fold. | [8] |

| 8 different vc-MMAE ADCs | Human | 3.8 to 6.2 days (acMMAE) | Plasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days. | [8] |

| Polatuzumab vedotin | Human | ~12 days | Demonstrates prolonged stability in humans. | [8] |

| Enfortumab vedotin | Human | ~3.4 days | Shows moderate stability in human circulation. | [8] |

Experimental Protocols

Accurate assessment of linker stability is crucial for ADC development. Standard methodologies include in vitro plasma stability assays and in vivo pharmacokinetic studies.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.

Methodology: [2]

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

-

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.[2]

-

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability and clearance of an ADC and the rate of premature payload release.

-

Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats, non-human primates).

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

-

Plasma Isolation: Process the blood samples to isolate plasma.

-

Quantification of Intact ADC (ELISA-Based):

-

Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

-

Blocking: Add a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add diluted plasma samples to the wells.

-

Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.

-

Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal.

-

-

Quantification of Free Payload (LC-MS/MS-Based):

-

Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Analysis: Analyze the supernatant containing the small molecule free payload by LC-MS/MS.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the MC-Val-Cit-PAB linker's function and evaluation.

References

The Linchpin of Payload Delivery: A Technical Guide to the PAB Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), acting as a sophisticated molecular trigger for the controlled release of potent cytotoxic payloads. Its elegant mechanism ensures that the highly toxic drug remains inactive and securely attached to the antibody carrier while in systemic circulation, only to be unleashed upon internalization into the target cancer cell. This in-depth technical guide elucidates the core function, mechanism of action, and experimental validation of the PAB spacer, providing a comprehensive resource for researchers in the field of targeted cancer therapy.

Core Function and Mechanism of Action

The primary role of the PAB self-immolative spacer is to create a stable linkage between the antibody and the cytotoxic drug that is designed to fragment, or "self-immolate," in a predictable and efficient manner under specific intracellular conditions. This process is not a direct cleavage of the PAB unit itself but is rather initiated by the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).

The mechanism of drug release is a well-orchestrated electronic cascade known as a 1,6-elimination reaction. The sequence of events is as follows:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by its acidic environment and high concentration of proteases.

-

Enzymatic Cleavage of the Trigger: Within the lysosome, enzymes such as Cathepsin B recognize and cleave the specific dipeptide linker (e.g., Val-Cit) attached to the PAB spacer.

-

Initiation of Self-Immolation: The enzymatic cleavage exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade.

-

1,6-Elimination and Payload Release: The unmasked aniline nitrogen donates its lone pair of electrons into the aromatic ring, triggering a 1,6-elimination reaction. This results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and the release of the unmodified, fully active cytotoxic payload.

This controlled release mechanism is paramount for preventing premature drug release in the bloodstream, thereby minimizing off-target toxicity to healthy tissues and widening the therapeutic window of the ADC.

Quantitative Data on PAB-Containing ADCs

The stability and efficacy of ADCs are critical parameters evaluated during their development. The inclusion of a PAB self-immolative spacer, typically in conjunction with a cleavable linker like Val-Cit, has been shown to provide a good balance of plasma stability and efficient intracellular drug release.

Table 1: Plasma Stability of ADCs with Val-Cit-PAB Linkers

| ADC Construct | Plasma Source | Incubation Time (days) | Remaining Conjugated ADC (%) | Reference |

| Trastuzumab-vc-PABC-MMAE | Human | 14 | No significant degradation | [1] |

| Trastuzumab-vc-PABC-MMAE | Mouse (BALB/c) | 14 | < 5% | [1] |

| anti-HER2-VC(S)-MMAE | Human | 6 | Not specified, but stable | [2] |

| anti-HER2-VC(S)-MMAE | Cynomolgus Monkey | 6 | Not specified, but stable | [2] |

| anti-HER2-VC(S)-MMAE | Rat (Sprague Dawley) | 6 | Significant degradation | [2] |

| anti-HER2-VC(S)-MMAE | Mouse (CD1) | 6 | Significant degradation | [2] |

Note: The instability of some Val-Cit linkers in mouse plasma is attributed to the carboxylesterase Ces1c, which can prematurely cleave the linker. This highlights the importance of selecting appropriate animal models for preclinical evaluation.

Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB-MMAE

| ADC | Target Cell Line | Antigen | IC50 (nM) | Reference |

| cMet hemiasterlin (B1673049) ADC (VCit linker) | EBC-1 | cMet | 0.03 | [3] |

| cMet hemiasterlin ADC (VCit linker) | HT-29 | cMet | 0.20 | [3] |

| anti-HER2-VC(S)-MMAE | KPL-4 (HER2+) | HER2 | ~0.1 | [4] |

| anti-HER2-VC(R)-MMAE (non-cleavable control) | KPL-4 (HER2+) | HER2 | ~0.3 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of ADCs containing PAB self-immolative spacers.

Synthesis of a Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines the key steps for the synthesis of the commonly used mc-Val-Cit-PABC-MMAE drug-linker payload.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Coupling of Val-Cit-PAB to MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and DIPEA in anhydrous DMF.

-

Add HATU to the solution and stir for 1 hour at room temperature.

-

Monitor the reaction completion by analytical RP-HPLC.

-

Purify the resulting Fmoc-Val-Cit-PAB-MMAE by preparative RP-HPLC and lyophilize to obtain a white solid.[5]

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in a solution of 20% piperidine in DMF.

-

Stir the reaction for 30 minutes at room temperature.

-

Monitor the deprotection by analytical RP-HPLC.

-

Remove the solvent under vacuum to obtain the deprotected NH2-Val-Cit-PAB-MMAE.

-

-

Conjugation of the Maleimide Group:

-

Dissolve the NH2-Val-Cit-PAB-MMAE in anhydrous DMF.

-

Add a solution of MC-NHS in DMF to the reaction mixture.

-

Stir for 2 hours at room temperature.

-

Monitor the reaction completion by analytical RP-HPLC.

-

Purify the final product, mc-Val-Cit-PABC-MMAE, by preparative RP-HPLC and lyophilize.

-

Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic release of the payload from the ADC.

Materials:

-

ADC construct (e.g., Antibody-mc-Val-Cit-PABC-MMAE)

-

Purified human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT).[6]

-

Quenching Solution: Acetonitrile with an internal standard.

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).

-

Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[6]

-

In a microcentrifuge tube, combine the ADC solution with the assay buffer.

-

Initiate the cleavage reaction by adding the Cathepsin B solution and incubate at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Terminate the reaction by adding an excess of the cold quenching solution.

-

-

LC-MS/MS Analysis:

-

Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

-

Monitor the parent mass of the payload and a specific fragment ion for accurate quantification.

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC and unconjugated antibody (as a control)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the wells and add the different concentrations of the ADC or control antibody.

-

Include untreated cells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (human cancer cell line)

-

ADC, vehicle control, and unconjugated antibody control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant the tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).

-

Administer the treatments intravenously (or as appropriate for the ADC).

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Data Analysis:

Mandatory Visualizations

Signaling Pathway of PAB Self-Immolation

Caption: Mechanism of PAB self-immolation and payload release.

Experimental Workflow for ADC Synthesis and Conjugation

Caption: Workflow for ADC synthesis and conjugation.

Logical Relationship of In Vitro and In Vivo ADC Evaluation

Caption: Logical flow of ADC evaluation from in vitro to in vivo.

Conclusion

The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. Its well-defined 1,6-elimination mechanism provides a reliable and efficient means of intracellular drug release, which is crucial for maximizing anti-tumor efficacy while minimizing systemic toxicity. A thorough understanding of the PAB spacer's function, coupled with robust experimental validation, is essential for the successful development of the next generation of antibody-drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zymeworks.com [zymeworks.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Navigating the DNA Damage Landscape: A Technical Guide to Payloads for Next-Generation Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. While early ADCs predominantly featured microtubule inhibitors, there is a growing and significant trend towards the exploration and implementation of DNA-damaging agents as payloads.[1][2] These payloads offer distinct advantages, including profound potency, often in the picomolar range, and the ability to target both rapidly dividing and quiescent cancer cells, a feature that can be critical for treating slow-growing solid tumors.[3][4][5] Furthermore, their unique mechanisms of action can overcome resistance to other classes of chemotherapeutics.[6] This in-depth technical guide provides a comprehensive overview of the core DNA-damaging payloads, their mechanisms of action, the experimental protocols for their evaluation, and the intricate signaling pathways they trigger.

Core DNA-Damaging Payloads for ADCs

The arsenal (B13267) of DNA-damaging payloads for ADCs is expanding, with several classes demonstrating significant preclinical and clinical efficacy. These agents can be broadly categorized by their mechanism of interaction with DNA.

1. DNA Alkylating and Crosslinking Agents:

-

Pyrrolobenzodiazepines (PBDs): These natural products act as DNA minor groove binding agents.[6] PBD dimers are particularly potent as they can form covalent interstrand crosslinks, effectively stalling critical cellular processes like replication and transcription, leading to cell death.[7] Their high potency makes them suitable for targeting tumors with low antigen expression.[8]

-

Duocarmycins and Indolinobenzodiazepines (IGNs): These synthetic agents also bind to the minor groove of DNA and exert their cytotoxic effects through DNA alkylation.[9] Some newer IGNs have been engineered as mono-alkylating agents to improve their therapeutic index.[3][10]

2. DNA Cleaving Agents:

-

Calicheamicins: This class of enediyne antibiotics induces double-strand DNA breaks.[11][12] Upon activation, they undergo a Bergman cyclization to generate a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to strand scission.[11] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) are two approved ADCs that utilize a calicheamicin (B1180863) payload.[4]

3. Topoisomerase Inhibitors:

-

Camptothecin Analogs (SN-38 and Deruxtecan): These payloads inhibit topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[13][14] By trapping the enzyme-DNA cleavage complex, they lead to the accumulation of single-strand DNA breaks, which can be converted to lethal double-strand breaks during DNA replication.[13] Sacituzumab govitecan (Trodelvy®) and trastuzumab deruxtecan (B607063) (Enhertu®) are prominent examples of ADCs with topoisomerase I inhibitor payloads.[13][15]

Quantitative Comparison of DNA-Damaging Payloads

The in vitro potency of DNA-damaging payloads is a critical parameter in ADC development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various payloads across different cancer cell lines.

| Payload Class | Payload Example | Cancer Cell Line | IC50 (pM) | Reference |

| PBD Dimer | Tesirine | Various | Sub-nanomolar to picomolar | [9] |

| Talirine | AML cell lines | Picomolar | [8] | |

| IGN (mono-alkylator) | DGN462 | Various | 2 - 3000 | [9] |

| Calicheamicin | N-acetyl-γ-calicheamicin | Neuroblastoma cell lines | ~50 - 200 | [15] |

| Topoisomerase I Inhibitor | SN-38 | HCT116 (colorectal) | Varies | [16] |

| Deruxtecan (DXd) | HCC1954 (breast) | Varies | [17] |

In Vivo Efficacy of ADCs with DNA-Damaging Payloads

The ultimate validation of an ADC's therapeutic potential lies in its in vivo efficacy. Xenograft models are commonly used to assess the anti-tumor activity of these conjugates.

| ADC Target | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| CD33 | PBD (mono-alkylator) | AML xenograft | Single dose, 100 µg/kg | Complete and durable responses | [8] |

| EGFR | IGN (mono-alkylator) | Head and neck carcinoma HSC-2 | Single i.v. injection | Dose-dependent antitumor activity | [10] |

| HER2 | Deruxtecan (DXd) | NCI-N87 and HCC-1954 | Single i.v. dose | Significant tumor regression | [4] |

| Folate Receptor α | IGN (mono-alkylator) | KB (cervical cancer) | Single i.v. injection, 0.9–6.9 mg/kg | Dose-dependent antitumor activity | [10] |

| Undisclosed | DNA mono-alkylator | Osteosarcoma PDX | 10 mg/kg, Q7dx2 | Complete tumor regressions | [18] |

Signaling Pathways Activated by DNA-Damaging Payloads

The cytotoxicity of DNA-damaging payloads is mediated through the activation of complex intracellular signaling networks, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR)

Upon sensing DNA lesions, cells activate a sophisticated signaling cascade to arrest the cell cycle and initiate DNA repair. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are central to this response.

Caption: General overview of the DNA Damage Response (DDR) pathway.

PBD-Induced DNA Damage Response: PBD dimers induce interstrand crosslinks, which are recognized by the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways.[1][19] The stalled replication forks resulting from these lesions lead to the activation of the ATR-Chk1 signaling axis, while the subsequent generation of double-strand breaks activates the ATM-Chk2 pathway.[7][20]

Caption: Signaling cascade initiated by PBD-induced DNA crosslinks.

Calicheamicin-Induced DNA Damage Response: Calicheamicin generates DNA double-strand breaks, which are potent activators of the ATM kinase.[11][12] Activated ATM then phosphorylates a cascade of downstream targets, including CHK2 and p53, to orchestrate cell cycle arrest and apoptosis.[11][21]

Caption: ATM-mediated response to calicheamicin-induced DNA breaks.

Apoptosis Pathway

Ultimately, if the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is often mediated by the p53 tumor suppressor protein and involves the activation of a cascade of caspases.

Topoisomerase I Inhibitor-Induced Apoptosis: Topoisomerase I inhibitors trap the cleavage complex, leading to DNA breaks that activate the DDR.[13] This, in turn, can lead to p53-dependent or -independent apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[14][21]

Caption: Intrinsic apoptosis pathway triggered by topoisomerase I inhibitors.

Experimental Protocols for ADC Evaluation

A robust and standardized set of in vitro and in vivo assays is crucial for the preclinical evaluation of ADCs with DNA-damaging payloads.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete growth medium.[9][22]

-

Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[9][22]

-

ADC Treatment: Prepare serial dilutions of the ADC in fresh medium and add 50 µL to the respective wells. Include untreated control wells.[9]

-

Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and payload.[9][22]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[22]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[10][22]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[9]

In Vitro Bystander Effect Assay

This assay evaluates the ability of a payload released from target cells to kill neighboring antigen-negative cells.

Workflow:

References

- 1. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Class of Antibody-Drug Conjugates with Potent DNA Alkylating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalforum.diaglobal.org [globalforum.diaglobal.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 14. karger.com [karger.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. purepeg.com [purepeg.com]

- 19. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and evaluation of novel, potent DNA alkylating agents and their antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Conjugating MC-Val-Cit-PAB-dimethylDNA31 to an Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of a maleimide-functionalized linker-payload, MC-Val-Cit-PAB-dimethylDNA31, to a thiol-containing antibody. The protocol outlines the necessary steps for antibody reduction, linker-payload conjugation, and subsequent purification and characterization of the resulting Antibody-Drug Conjugate (ADC). The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker commonly used in ADC development, and dimethylDNA31 is a potent cytotoxic payload.

Materials and Reagents

| Material/Reagent | Supplier | Cat. No. | Storage |

| Monoclonal Antibody (mAb) | In-house or Commercial | N/A | 2-8°C |

| This compound | Custom Synthesis | N/A | -20°C |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 | Room Temp |

| L-Cysteine | Sigma-Aldrich | C7352 | Room Temp |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 | Room Temp |

| Polysorbate 20 (Tween 20) | Sigma-Aldrich | P9416 | Room Temp |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |

| Sodium Phosphate, Dibasic (Na2HPO4) | Sigma-Aldrich | S9763 | Room Temp |

| Sodium Phosphate, Monobasic (NaH2PO4) | Sigma-Aldrich | S9638 | Room Temp |

| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 | Room Temp |

| Sephadex G-25 Desalting Column | Cytiva | 17-0851-01 | Room Temp |

| Amicon Ultra-4 Centrifugal Filter Units | MilliporeSigma | UFC801024 | Room Temp |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004593 | Room Temp |

| Size Exclusion Chromatography (SEC) Column | Waters | 186002165 | Room Temp |

Experimental Protocols

Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

-

Buffer Preparation: Prepare a reduction buffer consisting of 50 mM sodium phosphate, 50 mM NaCl, and 2 mM EDTA at pH 7.4.

-

Antibody Preparation: Dialyze the antibody into the reduction buffer. Adjust the antibody concentration to 10 mg/mL.

-

TCEP Addition: Prepare a 10 mM stock solution of TCEP in the reduction buffer. Add the required volume of TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2.5:1.

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

-

Desalting: Remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated Sephadex G-25 desalting column using the reduction buffer as the eluent.

-

Concentration Measurement: Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Linker-Payload Conjugation

This protocol describes the conjugation of the maleimide-functionalized linker-payload to the reduced antibody.

-

Linker-Payload Preparation: Dissolve the this compound in DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution to achieve a final molar ratio of linker-payload to antibody of 5:1. The final DMSO concentration in the reaction mixture should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark with gentle agitation.

-

Quenching: Quench the reaction by adding a 10-fold molar excess of L-cysteine relative to the linker-payload and incubate for 30 minutes at room temperature.

ADC Purification and Formulation

This protocol describes the purification of the ADC from unreacted linker-payload and other impurities.

-

Purification: Purify the ADC using a Sephadex G-25 desalting column to remove excess linker-payload and quenching agent.

-

Buffer Exchange: Exchange the buffer of the purified ADC into a formulation buffer (e.g., 20 mM histidine, 240 mM sucrose, 0.02% Polysorbate 20, pH 6.0) using Amicon Ultra-4 centrifugal filter units.

-

Concentration and Sterilization: Adjust the final ADC concentration to 1-10 mg/mL and sterilize by passing it through a 0.22 µm filter.

-

Storage: Store the final ADC product at 2-8°C.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different numbers of conjugated linker-payloads.

-

Column: TSKgel Butyl-NPR

-

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0, 20% isopropanol

-

Gradient: Linear gradient from 0% to 100% B over 30 minutes

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 280 nm

The average DAR is calculated from the peak areas of the different drug-loaded species.

Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) is used to determine the extent of aggregation in the ADC sample.

-

Column: TSKgel G3000SWxl

-

Mobile Phase: 100 mM sodium phosphate, 100 mM sodium sulfate, pH 6.8

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

The percentage of monomer, dimer, and higher-order aggregates is determined from the peak areas.

Data Presentation

| Parameter | Unconjugated Antibody | ADC Batch 1 | ADC Batch 2 |

| Concentration (mg/mL) | 10.2 | 9.8 | 10.1 |

| Average DAR (HIC) | 0 | 3.8 | 4.1 |

| Monomer Content (SEC) (%) | >99 | 98.5 | 98.2 |

| Aggregate Content (SEC) (%) | <1 | 1.5 | 1.8 |

| Endotoxin (EU/mg) | <0.1 | <0.1 | <0.1 |

Visualizations

Caption: Workflow for the conjugation of this compound to an antibody.

Caption: Structure of the resulting Antibody-Drug Conjugate (ADC).

Application Notes and Protocols for the Development of MC-Val-Cit-PAB-dimethylDNA31 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the development of an ADC utilizing the MC-Val-Cit-PAB-dimethylDNA31 drug-linker conjugate. This system comprises a monoclonal antibody (mAb) targeting a tumor-associated antigen, a cleavable linker (MC-Val-Cit-PAB), and a potent DNA-damaging agent, dimethylDNA31, as the cytotoxic payload.[1][2]

The MC-Val-Cit-PAB linker is designed for stability in systemic circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] Upon internalization of the ADC by the target cancer cell, the linker is cleaved, releasing the dimethylDNA31 payload. As a DNA alkylating agent, dimethylDNA31 induces DNA damage, triggering cell cycle arrest and apoptosis.[4][5][6] The targeted delivery of this potent payload aims to maximize anti-tumor efficacy while minimizing systemic toxicity.[7]

These notes provide a comprehensive guide, including quantitative data summary, detailed experimental protocols, and visualizations of the ADC structure, experimental workflow, and the payload's mechanism of action to aid researchers in the successful development and characterization of this compound ADCs.

Data Presentation

The following table summarizes typical quantitative data obtained during the development and characterization of a this compound ADC. Note that these values are illustrative and optimal results will vary depending on the specific antibody, target antigen, and cell line used.

| Parameter | Method | Typical Value | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 | [1][8] |

| Mass Spectrometry (LC-MS) | 3.8 | [9][10] | |

| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% | |

| In Vitro Cytotoxicity (IC50) | Cell-Based Viability Assay (e.g., MTT) | 10 - 100 ng/mL | [11] |

| Antigen Positive Cell Line | |||

| Antigen Negative Cell Line | >1000 ng/mL | [12] | |

| In Vivo Efficacy | Xenograft Mouse Model | Tumor Growth Inhibition | [13] |

| (Tumor Growth Inhibition) |

Mandatory Visualizations

Caption: Structure of the this compound ADC.

Caption: Experimental workflow for ADC development and characterization.

Caption: Proposed signaling pathway of the dimethylDNA31 payload.

Experimental Protocols

Antibody Reduction and Conjugation

This protocol outlines the reduction of interchain disulfide bonds of the monoclonal antibody and subsequent conjugation with the this compound drug-linker.

Materials:

-

Purified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

PBS with 1 mM EDTA, pH 7.4 (Conjugation Buffer)

-

Quenching solution: N-acetylcysteine (10 mM in water)

-

Desalting columns (e.g., PD-10)

-

Sterile, low-protein binding microcentrifuge tubes

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange of the mAb into the Conjugation Buffer using a desalting column according to the manufacturer's instructions.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Antibody Reduction:

-

Add a calculated volume of 10 mM TCEP solution to the mAb solution to achieve a final molar excess of TCEP (typically 2-5 fold molar excess over mAb).

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

-

Drug-Linker Preparation:

-

While the antibody is being reduced, prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.[14] Ensure the compound is fully dissolved.

-

-

Conjugation Reaction:

-

Allow the reduced antibody solution to cool to room temperature.

-

Add the prepared drug-linker stock solution to the reduced antibody. The molar ratio of the drug-linker to the antibody will influence the final DAR and should be optimized (a common starting point is a 5-10 fold molar excess).[15]

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[16]

-

-

Quenching the Reaction:

-

Add an excess of the quenching solution (e.g., 20-fold molar excess of N-acetylcysteine over the drug-linker) to cap any unreacted maleimide (B117702) groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions.

-

Characterization of the ADC

2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[1][2][8]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

Purified ADC sample

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Calculate the average DAR by integrating the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) and using the following formula:[][18]

-

Average DAR = Σ(% Peak Area of DARn * n) / 100

-

2.2. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC by measuring its ability to kill target cells.[12]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Purified ADC and unconjugated antibody (as a control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Plate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC or antibody solutions. Include wells with medium only as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[12]

Antibody Internalization Assay

This assay is crucial to confirm that the antibody is internalized by the target cells, a prerequisite for the intracellular release of the payload.[19][20]

Materials:

-

Antigen-positive cancer cell line

-

Fluorescently labeled secondary antibody that recognizes the ADC's primary antibody

-

Live-cell imaging system or flow cytometer

-

Cell culture-treated plates or slides

Procedure:

-

Seed the antigen-positive cells on plates or slides suitable for imaging or flow cytometry and allow them to adhere.

-

Treat the cells with the ADC at a predetermined concentration (e.g., 1-10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.

-

At each time point, wash the cells with cold PBS to remove unbound ADC.

-

For imaging, fix and permeabilize the cells. For flow cytometry, proceed with live-cell staining.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove the unbound secondary antibody.

-

Analyze the cells using a fluorescence microscope or flow cytometer to visualize and quantify the internalized ADC. An increase in fluorescence signal inside the cells over time indicates internalization.[21]

References

- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. library.kab.ac.ug [library.kab.ac.ug]

- 7. academic.oup.com [academic.oup.com]

- 8. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. agilent.com [agilent.com]

- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 20. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]

- 21. Core Reagent for ADC Internalization Assay:Unveiling the Cellular Internalization Process via pH-Sensitive Dye Detection | ACROBiosystems [acrobiosystems.com]

Synthesis of MC-Val-Cit-PAB Linker for Antibody-Drug Conjugate (ADC) Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a widely utilized, enzyme-cleavable linker in ADC development. Its Val-Cit dipeptide motif is designed to be stable in systemic circulation but is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells, leading to the targeted release of the cytotoxic payload.[1][][3] This application note provides detailed protocols for the synthesis of the MC-Val-Cit-PAB linker, a crucial intermediate for the production of ADCs.

Mechanism of Action

The MC-Val-Cit-PAB linker's mechanism of action relies on the specific enzymatic cleavage of the Val-Cit dipeptide by cathepsin B within the target cancer cell. Following the binding of the ADC to its target antigen on the cell surface and subsequent internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the amide bond between valine and citrulline. This cleavage event triggers a self-immolative cascade of the PAB spacer, ultimately releasing the active cytotoxic drug.[1][4] This targeted drug release mechanism minimizes systemic toxicity to healthy tissues.[]

Experimental Protocols

The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that can be achieved through various reported methodologies. An improved synthetic route with a high overall yield has been described, avoiding significant epimerization.[3][5] The following protocols are based on established chemical synthesis methods.[3][5][6]

Materials and Reagents

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Fmoc-L-Valine-N-hydroxysuccinimide ester (Fmoc-Val-OSu)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)

-

Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Diisopropyl ether

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Rink amide resin (for solid-phase synthesis)

Synthesis of Fmoc-Val-Cit-PAB

This protocol outlines a solution-phase synthesis approach.

Step 1: Synthesis of Fmoc-Cit-PABOH

-

Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.1 eq) and HBTU (1.1 eq) to the solution.

-

Cool the reaction mixture to 0°C and add DIPEA (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PABOH.

Step 2: Fmoc Deprotection of Fmoc-Cit-PABOH

-

Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure. Co-evaporate with DMF to ensure complete removal of piperidine. The resulting H₂N-Cit-PABOH can be used in the next step without further purification.

Step 3: Coupling of Fmoc-Valine to H₂N-Cit-PABOH

-

Dissolve the crude H₂N-Cit-PABOH (1.0 eq) in anhydrous DMF.

-

Add Fmoc-Val-OSu (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.[5]

-

Monitor the reaction by TLC or HPLC.

-

After completion, remove the DMF under reduced pressure.

-

Purify the residue by flash column chromatography using a gradient of methanol in dichloromethane (e.g., 3-12% MeOH/CH₂Cl₂) to yield Fmoc-Val-Cit-PAB.[5]

Synthesis of MC-Val-Cit-PAB

Step 4: Fmoc Deprotection of Fmoc-Val-Cit-PAB

-

Dissolve Fmoc-Val-Cit-PAB (1.0 eq) in a 20% solution of piperidine in DMF.[6]

-

Stir at room temperature for 30 minutes.[6]

-

Monitor the reaction by TLC or HPLC.

-

After complete deprotection, concentrate the solution under high vacuum to obtain the crude H₂N-Val-Cit-PAB as a solid, which can be used directly in the next step.[6]

Step 5: Coupling of Maleimidocaproic Acid (MC)

-

Dissolve the crude H₂N-Val-Cit-PAB (1.0 eq) in anhydrous DMF.

-

In a separate flask, dissolve MC-OSu (1.1 eq) in anhydrous DMF.

-

Add the MC-OSu solution to the H₂N-Val-Cit-PAB solution.

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, purify the final product, MC-Val-Cit-PAB, by preparative HPLC.

Data Presentation

The following table summarizes the reported yields for the key synthetic steps in the preparation of a Val-Cit-PAB containing drug-linker. Note that yields can vary depending on the specific reaction conditions, scale, and purification methods.

| Step | Product | Reported Yield | Reference |

| Coupling of Fmoc-Val-Cit and PABOH | Fmoc-VC-PABA | 82% | [6] |

| Overall synthesis of Fmoc-Val-Cit-PAB | Fmoc-Val-Cit-PAB | 85% | [5] |

| Coupling of Fmoc-VC-PAB-PNP with MMAE | Fmoc-VC-PAB-MMAE | 78% | [7] |

| Alternative MC-Val-Cit-PABOH synthesis | Mc-Val-Cit-PABOH | 50% (overall) | [3] |

Visualizations

Synthesis Workflow of MC-Val-Cit-PAB Linker

Caption: Workflow for the solution-phase synthesis of the MC-Val-Cit-PAB linker.

ADC Mechanism of Action

Caption: Mechanism of action of a Val-Cit linker-based ADC.

References

- 1. benchchem.com [benchchem.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of MC-Val-Cit-PAB-dimethylDNA31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The ADC linker-payload, MC-Val-Cit-PAB-dimethylDNA31, combines a potent DNA alkylating agent, dimethylDNA31, with a clinically validated cleavable linker system. This application note provides a detailed overview and experimental protocols for evaluating the in vitro cytotoxicity of ADCs utilizing this advanced linker-payload system.

The MC-Val-Cit-PAB linker is designed for selective cleavage by intracellular proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This linker comprises a maleimidocaproyl (MC) group for stable conjugation to an antibody, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. Upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome, Cathepsin B cleaves the Val-Cit moiety, initiating the release of the dimethylDNA31 payload. The released dimethylDNA31 then exerts its potent cytotoxic effect by alkylating DNA, leading to cell cycle arrest and apoptosis.

These protocols are designed to guide researchers in assessing the potency, specificity, and mechanism of action of ADCs employing the this compound system.

Data Presentation

The following table summarizes hypothetical quantitative data from in vitro cytotoxicity assays performed on an ADC constructed with the this compound linker-payload. The data illustrates the target-specific potency of the ADC.

| Cell Line | Target Antigen Expression | ADC IC50 (pM) | Free dimethylDNA31 IC50 (pM) |

| Cell Line A | High | 15 | 5 |

| Cell Line B | Low | 850 | 6 |

| Cell Line C | Negative | >10,000 | 5 |

Note: IC50 values are representative and will vary depending on the target antigen, antibody, and specific cell line used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the ADC required to inhibit the growth of a cell population by 50% (IC50).

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC stock solution (in a suitable vehicle, e.g., PBS)

-

Free dimethylDNA31 payload stock solution

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the free dimethylDNA31 payload in complete culture medium. A typical concentration range to test for a potent ADC would be from 1 pM to 100 nM.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or free payload to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle control.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the payload.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan (B1609692) Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.